Product packaging for 5-Amino-2-(3-aminophenyl)benzoxazole(Cat. No.:CAS No. 13676-48-7)

5-Amino-2-(3-aminophenyl)benzoxazole

Cat. No.: B021365
CAS No.: 13676-48-7
M. Wt: 225.25 g/mol
InChI Key: IKSUMZCUHPMCQV-UHFFFAOYSA-N
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Description

5-Amino-2-(3-aminophenyl)benzoxazole is a key chemical intermediate in biomedical research, most notably as the core hydrophobic tail group of JPH203 (KYT-0352), a highly selective inhibitor of the L-type amino acid transporter 1 (LAT1). JPH203 is a prominent investigational anticancer agent that has progressed to Phase II clinical trials. Its mechanism of action involves potent and selective inhibition of LAT1, a transporter that is critical for supplying essential amino acids to various cancer cells. Research has shown that the this compound moiety of JPH203 is integral to its specificity. This segment fits snugly into a defined hydrophobic pocket within the LAT1 transporter, stabilized by key interactions with residues such as Phe252 and Phe400. The distinct presence of Phe400 in LAT1, as opposed to Val391 in the closely related LAT2 transporter, is a crucial determinant for the high selectivity of JPH203 and, by extension, this benzoxazole intermediate. Beyond its role in LAT1 inhibition, the 2-(aminophenyl)benzoxazole scaffold is recognized in medicinal chemistry for its versatility. It is considered a privileged structure for developing novel anticancer agents, often acting as a bioisosteric replacement for benzothiazole rings in drug discovery programs. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11N3O B021365 5-Amino-2-(3-aminophenyl)benzoxazole CAS No. 13676-48-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-aminophenyl)-1,3-benzoxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O/c14-9-3-1-2-8(6-9)13-16-11-7-10(15)4-5-12(11)17-13/h1-7H,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKSUMZCUHPMCQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=NC3=C(O2)C=CC(=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40354034
Record name 5-benzoxazolamine, 2-(3-aminophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13676-48-7
Record name 5-benzoxazolamine, 2-(3-aminophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 Amino 2 3 Aminophenyl Benzoxazole and Its Derivatives

Conventional Synthetic Routes

Conventional methods for synthesizing the benzoxazole (B165842) core of 5-Amino-2-(3-aminophenyl)benzoxazole often begin with ortho-aminophenol as a key precursor. nih.gov These strategies involve reactions with various carbonyl compounds under different conditions to construct the heterocyclic ring. nih.gov

Condensation Reactions of 2-Aminophenols with Carboxylic Acid Derivatives

A primary and traditional method for synthesizing benzoxazoles involves the condensation of o-aminophenols with carboxylic acids or their derivatives, such as acyl chlorides. researchgate.netnih.gov This reaction typically requires a strong acid catalyst, like polyphosphoric acid (PPA), and is often conducted at elevated temperatures. researchgate.netnih.gov PPA serves as a catalyst, solvent, and dehydrating agent in these reactions. nih.gov For instance, the condensation of substituted o-aminophenols with substituted 4-aminobenzoic acids at high temperatures (around 220°C) in the presence of PPA has been used to produce 2-(p-aminophenyl)benzothiazoles, a structurally related class of compounds. nih.gov

The reaction mechanism generally proceeds through an initial acylation of the aminophenol to form an o-amidophenol intermediate. nih.gov This intermediate then undergoes intramolecular cyclization, driven by the acidic conditions and heat, to form the benzoxazole ring, followed by dehydration. nih.gov

Table 1: Examples of Condensation Reactions for Benzoxazole Synthesis

Reactants Catalyst/Reagent Conditions Product Reference
o-Aminophenol, Carboxylic Acid Polyphosphoric Acid (PPA) High Temperature 2-Substituted Benzoxazole nih.gov
2-Amino-4-sodium nitrophenolate, Nitrobenzoyl chloride Strong Acid High Temperature, then Hydrogenation (Pd/C) 2-(Aminophenyl)-5-aminobenzoxazole google.com
o-Aminophenols, Benzoyl chloride Hf-BTC catalyst 120 °C, Microwave, Solvent-free 2-Phenyl benzoxazole derivatives nih.gov
o-Aminophenol, Acid derivatives KF–Al2O3 Acetonitrile, Anhydrous MgSO4, Room Temperature 2-Substituted benzoxazole nih.gov

Cyclization of Phenolic Schiff Base Intermediates under Oxidative Conditions

Another widely used method for benzoxazole synthesis is the oxidative cyclization of phenolic Schiff bases. researchgate.netnih.gov These Schiff bases are typically formed from the condensation of an o-aminophenol with an aldehyde. researchgate.netnih.gov A variety of oxidizing agents can then be employed to facilitate the intramolecular cyclization to form the benzoxazole ring. researchgate.net

Some of the oxidizing agents that have been successfully used for this transformation include:

Manganese(III) acetate (B1210297) (Mn(OAc)3) researchgate.net

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) researchgate.net

Pyridinium chlorochromate (PCC) supported on silica (B1680970) gel researchgate.net

Dess-Martin periodinane organic-chemistry.org

Barium manganate (B1198562) (BaMnO4) researchgate.net

Lead(IV) acetate (Pb(OAc)4) researchgate.net

The reaction mechanism is believed to involve the formation of an imine intermediate (Schiff base), which then undergoes intramolecular cyclization. nih.gov The final step is an aerial oxidation that leads to the aromatic benzoxazole product. nih.gov The choice of oxidant can influence the reaction conditions and yields. For example, PCC on silica gel has been shown to be an efficient and convenient method for the synthesis of a library of 2-arylbenzoxazoles. researchgate.net

Table 2: Oxidizing Agents for the Cyclization of Phenolic Schiff Bases

Oxidizing Agent Reference
Manganese(III) acetate (Mn(OAc)3) researchgate.net
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) researchgate.net
Pyridinium chlorochromate (PCC) on silica gel researchgate.net
Dess-Martin periodinane organic-chemistry.org
Barium manganate (BaMnO4) researchgate.net
Lead(IV) acetate (Pb(OAc)4) researchgate.net

Cyclization of 2-Aminophenols using Cyanating Agents

The cyclization of 2-aminophenols with cyanating agents represents another important route to 2-aminobenzoxazoles, which are precursors or derivatives of the target compound. nih.govacs.org

A frequently cited protocol for the synthesis of 2-aminobenzoxazoles involves the use of cyanogen (B1215507) bromide (BrCN) as the cyanating agent. nih.govacs.org While effective, BrCN is a highly toxic reagent, which presents significant safety concerns and limits its practical application. nih.govacs.org

To address the toxicity issues associated with BrCN, safer and non-hazardous electrophilic cyanating agents have been developed. nih.govacs.org One such reagent is N-cyano-N-phenyl-p-toluenesulfonamide (NCTS). nih.govacs.orgorganic-chemistry.org The reaction of various substituted 2-aminophenols with NCTS in the presence of a Lewis acid, such as boron trifluoride etherate (BF3·Et2O), provides a more environmentally friendly and operationally simple method for synthesizing 2-aminobenzoxazoles. nih.govacs.orgrsc.org This method offers good to excellent yields and utilizes readily available and non-toxic starting materials. nih.govresearchgate.net The reaction is typically carried out by refluxing the o-aminophenol and NCTS in a solvent like 1,4-dioxane. nih.govacs.org Another approach using NCTS involves lithium hexamethyldisilazide (LiHMDS) as a base under mild conditions. organic-chemistry.org

The proposed reaction mechanism with NCTS and a Lewis acid involves the activation of the cyano group of NCTS by the Lewis acid. nih.gov This facilitates the nucleophilic attack of the amino group of the 2-aminophenol (B121084), followed by the elimination of the sulfonamide residue. nih.gov The hydroxyl group then attacks the electron-deficient carbon, and subsequent workup leads to the formation of the desired 2-aminobenzoxazole. nih.gov

Table 3: Comparison of Cyanating Agents for 2-Aminobenzoxazole Synthesis

Cyanating Agent Key Features Reference
Cyanogen Bromide (BrCN) Highly effective but also highly toxic. nih.govacs.org
N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) Non-hazardous, used with Lewis acids (e.g., BF3·Et2O) or bases (e.g., LiHMDS), offers operational simplicity and is environmentally benign. nih.govacs.orgorganic-chemistry.orgrsc.org

Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like benzoxazole derivatives in a single step. nih.gov These reactions involve the combination of three or more starting materials in a one-pot synthesis. nih.gov For the synthesis of benzoxazole-fused pyrimidine (B1678525) derivatives, a three-component condensation of 2-aminobenzothiazole (B30445) (a related heterocycle), aldehydes, and a β-ketoester has been reported. nih.gov While this example uses a benzothiazole (B30560), the principle can be extended to 2-aminobenzoxazoles. These reactions are often catalyzed by acids and can be performed under various conditions, including solvent-free and with different catalysts. nih.gov

Metal-Catalyzed Direct C-H Arylation Reactions

The direct arylation of the benzoxazole core at the C2 position represents a powerful and efficient method for forming 2-arylbenzoxazoles. This strategy avoids the pre-functionalization of starting materials, aligning with the principles of atom economy. Transition metal catalysis, particularly with palladium and copper, is central to this approach. researchgate.netnih.gov

Researchers have developed methods for the C-H arylation of benzoxazoles with various coupling partners, including aryl halides, anilines, and arene sulfonyl chlorides. researchgate.netresearchgate.net For instance, an efficient room-temperature palladium-catalyzed direct 2-arylation of benzoxazoles with aryl bromides has been reported. researchgate.net Copper-catalyzed systems have also proven effective; a novel method utilizes an in-situ diazotization reaction of anilines with a silver nitrite (B80452) reagent under acid-free conditions to achieve C-H arylation of heteroarenes. researchgate.net While many protocols focus on palladium, the use of less expensive metals like nickel is a growing area of interest for the C-H functionalization of azoles. nih.govrsc.org

Key features of these reactions include:

Catalysts: Typically palladium or copper complexes. researchgate.netorganic-chemistry.org

Coupling Partners: Aryl bromides, anilines, triazenes, and amides. researchgate.net

Advantages: Bypasses the need for pre-functionalized heterocycles, offering a more direct synthetic route. researchgate.net

Polyphosphoric Acid (PPA) Mediated Cyclization

A widely used and traditional method for synthesizing 2-arylbenzoxazoles is the condensation and subsequent cyclization of a 2-aminophenol derivative with a carboxylic acid, facilitated by a dehydrating agent like polyphosphoric acid (PPA). researchgate.netwjpsonline.com This method is particularly relevant for the synthesis of 5-amino-2-(aryl)benzoxazole derivatives.

The general procedure involves heating a 2,4-diaminophenol (B1205310) derivative with an appropriate carboxylic acid in PPA. wjpsonline.com For example, 5-amino-2-(4-substitutedphenyl)benzoxazoles have been synthesized by heating 2,4-diaminophenol with the corresponding carboxylic acids in the presence of PPA at temperatures ranging from 170-200°C for 1.5 to 2.5 hours. researchgate.net A similar protocol for synthesizing 2-phenylbenzoxazole (B188899) involves stirring o-aminophenol and benzoic acid in PPA, initially at 60°C and then at 120°C, each for 2 hours. researchgate.net

Microwave irradiation has been employed to accelerate this reaction, with syntheses of 2-aryl-substituted benzoxazoles achieved in as little as 4 minutes at 260 W, using PPA as the catalyst. researchgate.net

Table 1: PPA-Mediated Synthesis of Benzoxazole Derivatives To display the table, click the "expand" button.

Table of PPA-Mediated Synthesis Conditions
ReactantsCatalyst/MediumConditionsProduct TypeReference
2,4-Diaminophenol + Carboxylic AcidPPA170-200°C, 1.5-2.5 h5-Amino-2-(substituted-phenyl)benzoxazole researchgate.net, wjpsonline.com
o-Aminophenol + Benzoic AcidPPA60°C for 2h, then 120°C for 2h2-Phenylbenzoxazole researchgate.net
o-Aminophenol + Benzoic Acid DerivativesPPAMicrowave, 260 W, 4 min2-Aryl-substituted benzoxazole researchgate.net

Nucleophilic Substitution Reactions for Derivatization

Once the core this compound structure is formed, the amino groups serve as handles for further derivatization through nucleophilic substitution reactions. These reactions allow for the introduction of a wide range of functional groups, enabling the synthesis of diverse libraries of compounds.

A common derivatization involves the reaction of the amino group with sulfonyl chlorides. For instance, 5-amino-2-(p-ethyl/fluorophenyl)benzoxazoles have been reacted with various p-substituted benzenesulfonyl chlorides in the presence of pyridine (B92270) and dichloromethane (B109758) to yield the corresponding sulfonamide derivatives. researchgate.net

Furthermore, intramolecular nucleophilic aromatic substitution (SNAr), such as the Smiles rearrangement, has been utilized to synthesize N-substituted 2-aminobenzoxazoles. nih.gov This rearrangement provides an efficient pathway for functionalizing the benzoxazole ring system under economic conditions. nih.gov Other approaches to creating N-substituted 2-aminobenzoxazoles involve the reaction of benzoxazole-2-thiol with various amines, including aromatic, aliphatic, and alicyclic types, under optimized conditions. nih.govacs.org

Green Chemistry Approaches in Benzoxazole Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable methods for benzoxazole synthesis. These green approaches focus on the use of recyclable catalysts, alternative reaction media, and solvent-free conditions to minimize waste and energy consumption.

Nanocatalyst-Assisted Synthesis

The use of nanocatalysts in organic synthesis has gained considerable attention due to their unique properties, such as high surface-to-volume ratio, high reactivity, and ease of separation and recyclability. researchgate.netnih.gov Several nanocatalyst systems have been successfully applied to the synthesis of benzoxazole derivatives. nih.gov

These catalysts offer significant advantages over conventional homogeneous catalysts, including:

High Efficiency: Lower catalyst loading is required. researchgate.net

Easy Separation: Magnetic nanocatalysts can be easily removed from the reaction mixture using an external magnet. nih.govajchem-a.com

Recyclability: Catalysts can be reused for multiple reaction cycles with minimal loss of activity. nih.gov

Milder Conditions: Reactions often proceed under more environmentally benign conditions, such as in water or under solvent-free conditions. nih.govajchem-a.com

Table 2: Examples of Nanocatalysts in Benzoxazole Synthesis To display the table, click the "expand" button.

Table of Nanocatalyst Research Findings
NanocatalystReactantsConditionsYieldReference
[Fe₃O₄@SiO₂@Am-PPC-SO₃H][HSO₄]2-Aminophenol + AldehydeWater, reflux, 45 min79-89% nih.gov
Fe₃O₄@SiO₂-SO₃H2-Aminophenol + Aromatic AldehydesSolvent-freeHigh ajchem-a.com
Thin-layered nano h-BN/fl-G films2-Aminophenol + p-Substituted BenzaldehydeWater/p-xylene, 70°CLow nih.gov
Ni(II) complex2-Aminophenol + Aromatic AldehydesDMF, K₂CO₃, 80°C, 3-4 h87-94% nih.gov

Ionic Liquid-Catalyzed Synthesis

Ionic liquids (ILs) have emerged as green alternatives to volatile organic solvents due to their negligible vapor pressure, high thermal stability, and non-flammability. researchgate.net They can act as both the solvent and the catalyst in chemical reactions.

Brønsted acidic ionic liquids have been shown to be efficient, heterogeneous catalysts for the synthesis of benzoxazoles from 2-aminophenols and aldehydes. nih.govacs.org In one study, a Brønsted acidic ionic liquid gel was used as a recyclable catalyst under solvent-free conditions at 130°C, achieving high product yields. nih.govacs.org The catalyst could be recovered by centrifugation and reused multiple times without a significant drop in activity. nih.gov

Another green method involves a Lewis acidic ionic liquid supported on magnetic nanoparticles (LAIL@MNP). This catalyst, used under solvent-free ultrasound irradiation, facilitated the synthesis of benzoxazole derivatives in just 30 minutes with yields up to 90%. nih.gov The only byproduct of this reaction is water, and the magnetic catalyst is easily separable for reuse. nih.gov

Solvent-Free Reaction Conditions

Performing reactions under solvent-free conditions is a cornerstone of green chemistry, as it eliminates solvent waste, reduces purification steps, and can lead to shorter reaction times and higher yields. Many modern synthetic protocols for benzoxazoles have adopted this approach.

Solvent-free synthesis is often coupled with other green technologies, such as nanocatalysis or microwave irradiation. For example, the condensation of 2-aminophenol with aldehydes to form benzoxazoles has been effectively carried out using magnetic Fe₃O₄@SiO₂-SO₃H nanocatalysts without any solvent. ajchem-a.com Similarly, the use of a Brønsted acidic ionic liquid gel as a catalyst for benzoxazole synthesis proceeds efficiently under solvent-free conditions at elevated temperatures. nih.govacs.org The use of ultrasound irradiation in conjunction with a magnetic nanoparticle-supported ionic liquid also provides a rapid, solvent-free route to benzoxazoles. nih.gov

Metal-Free Synthetic Routes for Heterocycles

The development of metal-free synthetic methods for heterocycles like aminobenzoxazoles is driven by the need to avoid the cost and potential toxicity associated with transition metal catalysts. nih.govnih.gov A common drawback of many traditional methods for synthesizing 2-aminobenzoxazoles is the reliance on highly toxic reagents like cyanogen bromide (BrCN) or the use of transition-metal catalysts at high temperatures. nih.govorganic-chemistry.org

One prominent metal-free approach involves the cyclization of 2-aminophenols with a non-hazardous electrophilic cyanating agent, N-cyano-N-phenyl-p-toluenesulfonamide (NCTS). nih.gov This method, often facilitated by a Lewis acid such as BF₃·Et₂O, provides a safer alternative to BrCN. nih.gov The reaction proceeds through the activation of NCTS by the Lewis acid, followed by a nucleophilic attack from the amino group of the 2-aminophenol and subsequent cyclization. nih.gov While a protocol using lithium hexamethyldisilazide (LiHMDS) with NCTS has also been reported, its reproducibility has been questioned. nih.govesisresearch.org

Another metal-free strategy is the direct oxidative amination of benzoxazoles. This can be achieved using catalytic iodine in the presence of an aqueous solution of tert-butyl hydroperoxide (TBHP) as an oxidant. This method is user-friendly and produces only tertiary butanol and water as byproducts. esisresearch.org Similarly, a system using tetrabutylammonium (B224687) iodide (TBAI) as a catalyst with oxidants like H₂O₂ or TBHP enables the efficient amination of benzoxazoles under mild, transition-metal-free conditions. esisresearch.org

Furthermore, the reaction of 2(3H)-benzoxazolones with tertiary amines in the presence of a triphenylphosphine-iodine reagent system represents an unprecedented metal-free route to 2-N,N-dialkylaminobenzoxazoles. nih.gov

A classic, though demanding, metal-free synthesis of the specific compound 2-(4-aminophenyl)benzothiazole, a structural analog, involves the reaction of 2-aminobenzenethiol with 4-aminobenzoic acid in polyphosphoric acid (PPA) at very high temperatures (220 °C). rsc.org A similar approach for the title compound would involve heating 2,4-diaminophenol dihydrochloride (B599025) with a suitable benzoic acid derivative in PPA. rsc.org

Table 1: Metal-Free Synthesis of 2-Aminobenzoxazole Derivatives using NCTS
Substituted o-aminophenolCatalyst/BaseSolventConditionsYieldReference
o-aminophenolBF₃·Et₂O1,4-dioxaneReflux, 25-30 h45-60% nih.gov
o-aminophenolLiHMDSTHF-up to 11% nih.gov
Substituted 2-aminophenolsLiHMDS--- esisresearch.org

Advanced Synthetic Strategies and Innovations

Recent advancements in synthetic chemistry have introduced novel and more efficient strategies for the preparation of aminobenzoxazoles, focusing on catalysis, photocatalysis, atom economy, and unique rearrangement reactions.

A variety of novel catalytic systems have been developed to improve the synthesis of benzoxazoles. These systems often offer advantages like higher yields, milder reaction conditions, and catalyst reusability.

Lewis Acid Catalysis : As mentioned, the use of BF₃·Et₂O to activate the cyanating agent NCTS is an effective catalytic system for producing 2-aminobenzoxazoles from o-aminophenols. nih.gov

Copper Catalysis : Copper-catalyzed hydroamination of alkynones with 2-aminophenols provides a route to functionalized benzoxazole derivatives. rsc.org Copper(II) oxide nanoparticles have also been used as a recyclable heterogeneous catalyst for the intramolecular cyclization of o-bromoaryl derivatives. esisresearch.org

Iron Catalysis : A facile and environmentally friendly method employs catalytic amounts of an iron salt (like FeCl₃) with aqueous hydrogen peroxide as a green oxidant for the oxidative cyclization to form 2-aminobenzoxazoles. nih.gov

Ionic Liquids : Reusable Brønsted acidic ionic liquids (BAIL), sometimes supported on silica or magnetic nanoparticles, have been successfully used as catalysts for the condensation of 2-aminophenols with aldehydes to produce benzoxazoles under solvent-free conditions. nih.govresearchgate.net These catalysts are easily recoverable and can be reused multiple times without significant loss of activity. nih.gov

Nanocatalysis : Various nanocatalysts, such as strontium carbonate (SrCO₃) and a nanostructured iron(III)-porphyrin complex, have been shown to be highly efficient for benzoxazole synthesis. nih.gov These reactions often proceed under mild conditions, such as room temperature or grinding, with high yields and short reaction times. nih.gov

Atom economy is a key principle of green chemistry, aiming to maximize the incorporation of starting materials into the final product. Several strategies for synthesizing benzoxazoles have been developed with high atom economy in mind.

One such method is the reaction between 2-aminophenol and carbodiimides, catalyzed by ZnCl₂, which is presented as an atom-economic approach with reduced toxicity and solvent usage. researchgate.net Another strategy involves using elemental sulfur as an oxidant for the oxidative coupling of 2-aminophenols and aldehydes. This is considered a feasible alternative to gaseous oxygen, which can pose safety risks and is difficult to control stoichiometrically. researchgate.net Additionally, an electrochemical oxidation/cyclization of glycine (B1666218) derivatives offers an atom-economical and environmentally friendly route to 2-substituted benzoxazoles, with hydrogen gas as the only byproduct. esisresearch.org

The integration of enzymatic processes into synthetic chemistry offers a powerful tool for creating complex molecules with high selectivity under mild conditions. Research into the biosynthesis of the benzoxazole moiety in the antitumor agent nataxazole has revealed a two-enzyme system that can be harnessed for synthesis. The biosynthesis proceeds through an unstable ester intermediate generated by an ATP-dependent adenylating enzyme (NatL2). A second, zinc-dependent enzyme (NatAM) then catalyzes the conversion of this ester into the benzoxazole ring via a hemiorthoamide intermediate, avoiding the formation of an off-pathway amide. This enzymatic pathway has been successfully utilized to synthesize a series of novel halogenated benzoxazoles. While the direct enzymatic synthesis of this compound is not specifically reported, these findings open the door for future chemoenzymatic strategies for producing a wider range of benzoxazole derivatives.

The Smiles rearrangement, an intramolecular nucleophilic aromatic substitution (SNAr), has gained renewed attention as an efficient, metal-free method for functionalizing heteroaromatic rings under economical conditions. nih.gov This rearrangement has been successfully applied to the synthesis of N-substituted 2-aminobenzoxazoles. nih.gov

The process typically starts with a benzoxazole-2-thiol, which is activated with a reagent like chloroacetyl chloride. nih.gov This is followed by reaction with various amines (aromatic, aliphatic, primary, and secondary). nih.gov The proposed mechanism involves the S-alkylation of the thiol, followed by a nucleophilic attack of the nitrogen from the amine onto the benzoxazole ring carbon. This forms a spiro intermediate. Subsequent rearomatization and hydrolysis, often in the presence of a base like Cs₂CO₃, yield the desired N-substituted 2-aminobenzoxazole. nih.gov This one-pot amination method is notable for its wide amine scope and short reaction times. nih.gov

Table 2: Smiles Rearrangement for N-substituted 2-Aminobenzoxazole Synthesis
Amine SubstrateBaseSolventYieldReference
Aromatic aminesCs₂CO₃-Good (58-83%) nih.gov
Primary aliphatic aminesCs₂CO₃-Good (58-83%) nih.gov
Alicyclic amines (primary & secondary)Cs₂CO₃-Good nih.gov
Ethanolamine (bisnucleophilic)Cs₂CO₃-Good nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR Spectroscopy for Proton Connectivity and Environment

The ¹H NMR spectrum of 5-Amino-2-(3-aminophenyl)benzoxazole is expected to display distinct signals corresponding to each unique proton in the molecule. The aromatic region, typically between 6.5 and 8.0 ppm, would be the most complex.

Benzoxazole (B165842) Ring Protons: The three protons on the 5-aminobenzoxazole moiety would appear as distinct signals. The proton at position 7 (adjacent to the oxygen) would likely resonate around 7.2-7.4 ppm. The protons at positions 4 and 6 would show signals influenced by the amino group at position 5.

Aminophenyl Ring Protons: The four protons on the 3-aminophenyl ring would also produce a complex pattern. The proton at position 2' (between the point of attachment and the amino group) would likely appear as a singlet or a narrow triplet around 7.5 ppm. The other three protons would exhibit doublet and triplet patterns based on their coupling with adjacent protons.

Amino Group Protons: The protons of the two amino (-NH₂) groups would appear as broad singlets. Their chemical shift can vary significantly (typically between 3.5 and 5.5 ppm) depending on the solvent, concentration, and temperature, due to hydrogen bonding.

The predicted splitting patterns (multiplicity) and coupling constants (J-values) would be crucial for assigning each signal to a specific proton and confirming the substitution pattern on both aromatic rings.

Predicted ¹H NMR Chemical Shifts for this compound
Proton PositionPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Aromatic Protons (Benzoxazole & Phenyl Rings)6.5 - 8.0Multiplets, Doublets, Triplets
Amino Protons (2x -NH₂)3.5 - 5.5Broad Singlet

¹³C NMR Spectroscopy for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. For this compound, with 13 carbon atoms, several distinct signals are expected in the aromatic region (100-160 ppm).

Benzoxazole Carbons: The carbon atom at position 2, part of the C=N-O system, is expected to be the most deshielded, with a chemical shift greater than 160 ppm. The carbons bonded to oxygen (C7a) and nitrogen (C3a) would also have characteristic shifts, typically in the 140-150 ppm range.

Phenyl Ring Carbons: The carbons of the 3-aminophenyl ring would resonate in the 110-130 ppm range, with the carbon attached to the amino group showing a characteristic upfield shift.

Amino-Substituted Carbons: The carbons directly attached to the amino groups (C5 and C3') would be shielded and appear at a lower chemical shift compared to other aromatic carbons.

Predicted ¹³C NMR Chemical Shifts for this compound
Carbon PositionPredicted Chemical Shift (δ, ppm)
C2 (Oxazole Ring)>160
Aromatic Quaternary Carbons (C-N, C-O)130 - 155
Aromatic CH Carbons105 - 130

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Complex Structure Assignment

To unambiguously assign all proton and carbon signals, especially in the crowded aromatic region, 2D NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A COSY experiment would reveal correlations between protons that are coupled to each other (typically on adjacent carbons). This would be instrumental in tracing the proton connectivity within the benzoxazole and aminophenyl ring systems separately.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Single Quantum Coherence): An HMQC or HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of a carbon signal based on the chemical shift of the proton attached to it.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting the different fragments of the molecule. For instance, correlations from the protons on the aminophenyl ring to the C2 carbon of the benzoxazole ring would confirm the link between the two main structural units.

Infrared (IR) Spectroscopy for Functional Group Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound would show several characteristic absorption bands.

N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ would confirm the presence of the primary amino (-NH₂) groups. The two bands correspond to the symmetric and asymmetric stretching vibrations.

C-H Aromatic Stretching: Absorption bands just above 3000 cm⁻¹ are characteristic of C-H bonds on the aromatic rings.

C=N and C=C Stretching: The stretching vibrations of the C=N bond in the oxazole (B20620) ring and the C=C bonds in the aromatic rings would appear in the 1500-1650 cm⁻¹ region.

C-O Stretching: The C-O-C stretch of the benzoxazole ether linkage is expected to produce a strong band around 1240-1260 cm⁻¹.

Characteristic IR Absorption Bands for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Primary Amine (-NH₂)N-H Stretch3300 - 3500
Aromatic C-HC-H Stretch3000 - 3100
Aromatic/OxazoleC=C and C=N Stretch1500 - 1650
Aryl Ether (Oxazole)C-O Stretch1240 - 1260

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugated system of this compound, which spans both phenyl rings and the benzoxazole core, is expected to result in strong UV absorption. Studies on similar aminophenyl benzoxazole derivatives show characteristic absorption bands in the UVA range.

The spectrum would likely exhibit one or more intense absorption maxima (λ_max) between 330 and 380 nm. These absorptions are attributed to π → π* electronic transitions within the highly conjugated system. The presence of the electron-donating amino groups can cause a bathochromic (red) shift, moving the absorption to longer wavelengths compared to the unsubstituted parent compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a destructive technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This allows for the determination of the molecular weight and can offer clues about the molecule's structure.

Molecular Ion Peak: For this compound (C₁₃H₁₁N₃O), the calculated molecular weight is 225.25 g/mol . A high-resolution mass spectrum would show a molecular ion peak ([M]⁺) at m/z corresponding to this exact mass (e.g., 225.0902). In low-resolution mass spectrometry, this would appear at m/z = 225.

Fragmentation Pattern: The fragmentation of the molecular ion would likely involve characteristic losses. Common fragmentation pathways for benzoxazoles include the cleavage of the heterocyclic ring and fragmentations of the substituent groups. Expected fragments could correspond to the loss of CO, HCN, or cleavage resulting in the formation of aminophenyl or aminobenzoxazole cations. Analysis of these fragment ions helps to piece together the molecular structure, confirming the connectivity of the constituent rings.

X-ray Crystallography for Solid-State Molecular Structure Determination

To date, a specific single-crystal X-ray diffraction study for this compound has not been reported in the surveyed literature. However, the crystal structures of its isomers, 2-(2-aminophenyl)-1,3-benzoxazole and 2-(4-aminophenyl)-1,3-benzoxazole, have been elucidated, offering significant insights into the likely solid-state arrangement of the target compound.

Analysis of the monoclinic crystal structure of 2-(4-aminophenyl)-1,3-benzoxazole reveals a non-planar conformation, with a dihedral angle of 11.8(1)° between the benzoxazole ring system and the aminophenyl ring. researchgate.netresearchgate.net This deviation from planarity is a common feature in such bicyclic aromatic systems. The crystal packing is stabilized by a network of intermolecular N—H···N hydrogen bonds and π–π stacking interactions, with a centroid-centroid distance of 3.6560 (15) Å, which organize the molecules into a two-dimensional network. researchgate.netresearchgate.net

Similarly, the crystal structure of 2-(2-aminophenyl)-1,3-benzoxazole shows two independent molecules in the asymmetric unit, both displaying nearly planar conformations with dihedral angles of 0.74(8)° and 0.67(6)° between the ring systems. esisresearch.orgnih.gov A key feature of this isomer is the presence of an intramolecular N—H···N hydrogen bond, which results in a syn relationship between the nitrogen atoms. esisresearch.orgnih.gov The crystal packing is further defined by intermolecular N—H···N hydrogen bonds, creating chains of alternating molecules, and weak π–π stacking interactions that link these chains into a three-dimensional network. esisresearch.orgnih.gov

Based on these related structures, it can be inferred that the crystal structure of this compound would likely exhibit a non-planar conformation. The presence of two amino groups would facilitate a complex network of intermolecular hydrogen bonds, significantly influencing the crystal packing. The precise arrangement and the presence or absence of intramolecular hydrogen bonding would depend on the rotational orientation of the 3-aminophenyl group relative to the benzoxazole core.

Table 1: Crystallographic Data for Isomers of this compound

Parameter2-(4-Aminophenyl)-1,3-benzoxazole researchgate.net2-(2-Aminophenyl)-1,3-benzoxazole esisresearch.orgnih.gov
Crystal System MonoclinicMonoclinic
Space Group P2₁/nP2₁/c
a (Å) 4.1461(3)12.016(2)
b (Å) 19.5420(12)10.668(2)
c (Å) 12.7705(8)16.696(3)
β (°) ** 95.243(1)93.38(3)
V (ų) **1030.38(12)2135.5(7)
Z 48
Dihedral Angle (°) 11.8(1)0.74(8) and 0.67(6)

Integration of Spectroscopic Data for Comprehensive Structural Verification

A complete structural elucidation of this compound relies on the synergistic interpretation of various spectroscopic techniques. Each method provides unique information, and their combination allows for a confident assignment of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzoxazole and the aminophenyl rings. The coupling patterns (doublets, triplets, and multiplets) and their integration values would confirm the substitution pattern. The chemical shifts of the protons adjacent to the amino groups would be influenced by their electron-donating nature. The protons of the two amino groups would likely appear as broad singlets, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR: The carbon NMR spectrum would provide evidence for the number of unique carbon environments in the molecule. The chemical shifts of the carbons in the benzoxazole core, particularly the carbon atom at the 2-position, would be characteristic. The carbons attached to the amino groups would exhibit shifts indicative of their electron-rich environment.

Infrared (IR) Spectroscopy: The IR spectrum would be instrumental in identifying the key functional groups present in this compound.

N-H Stretching: The presence of the two primary amino groups would be confirmed by characteristic N-H stretching vibrations in the region of 3300-3500 cm⁻¹. The appearance of two bands in this region (symmetric and asymmetric stretching) is typical for -NH₂ groups.

C=N and C=C Stretching: The stretching vibrations of the C=N bond within the oxazole ring and the C=C bonds of the aromatic rings would be observed in the 1500-1650 cm⁻¹ region.

C-O Stretching: The C-O-C stretching of the oxazole ring would give rise to a strong absorption band, typically in the 1000-1300 cm⁻¹ range.

Mass Spectrometry (MS): Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the compound.

Molecular Ion Peak: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (C₁₃H₁₁N₃O), which is 225.25 g/mol . ijrdst.orgcam.ac.uk

Fragmentation Pattern: The fragmentation pattern would offer further structural confirmation. Common fragmentation pathways for benzoxazoles involve cleavage of the substituent at the 2-position and fragmentation of the benzoxazole ring system itself.

By integrating the data from these spectroscopic methods with the structural insights gained from the X-ray crystallographic studies of its isomers, a comprehensive and unambiguous structural verification of this compound can be achieved. The NMR data confirms the connectivity and electronic environment of the atoms, the IR spectrum identifies the functional groups, and the mass spectrum confirms the molecular weight and provides fragmentation information that corroborates the proposed structure.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. It has been widely applied to study benzoxazole (B165842) derivatives, offering a balance between accuracy and computational cost.

The first step in computational analysis is typically geometry optimization, which seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For benzoxazole derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-31G* or 6-311G++(d,p), are employed to determine optimized molecular structures. researchgate.netsemanticscholar.org These calculations provide crucial data on bond lengths, bond angles, and dihedral angles.

The optimized geometry of benzoxazole derivatives reveals that the benzoxazole ring system itself is largely planar. researchgate.net However, the phenyl ring attached at the 2-position is often inclined relative to the benzoxazole plane. semanticscholar.org For instance, in a related compound, 2-(4-aminophenyl)-1,3-benzoxazole, the dihedral angle between the benzoxazole ring system and the benzene (B151609) ring is reported to be 11.8(1)°. researchgate.net This twisting is a result of steric hindrance and electronic interactions between the two ring systems.

The calculated bond lengths and angles from DFT studies on benzoxazole derivatives have shown remarkable agreement with experimental data obtained from X-ray crystallography, validating the accuracy of the theoretical methods used. semanticscholar.org

Table 1: Representative Theoretical vs. Experimental Structural Parameters for a Benzoxazole Derivative Note: This table is a representative example based on typical findings for benzoxazole derivatives and not specific to 5-Amino-2-(3-aminophenyl)benzoxazole due to a lack of directly published data for this exact compound.

The electronic properties of a molecule are paramount to understanding its reactivity and photophysical behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. ntu.edu.iq A smaller energy gap suggests that the molecule is more easily excitable and thus more chemically reactive. semanticscholar.orgnih.gov

For benzoxazole derivatives, the HOMO is typically localized over the electron-rich parts of the molecule, while the LUMO is distributed over the electron-deficient regions. The specific distribution is influenced by the nature and position of substituents. In this compound, the amino groups are expected to significantly influence the electron density distribution.

DFT calculations at the B3LYP level have been used to determine the HOMO and LUMO energies and the corresponding energy gap for various benzoxazole compounds. For example, the calculated HOMO-LUMO energy gap for one benzoxazole derivative was found to be 4.27 eV, while for another, it was 3.80 eV, indicating a higher reactivity for the latter. semanticscholar.org For a different benzoxazole-containing molecule, the calculated HOMO-LUMO energy gap was 4.9266 eV. researchgate.net These values are instrumental in predicting the molecule's behavior in various chemical environments.

Table 2: Calculated HOMO, LUMO, and Energy Gap for Representative Benzoxazole Derivatives Note: This table presents typical values found in the literature for related compounds to illustrate the concept.

To quantify the chemical reactivity of a molecule, various global and local reactivity descriptors are derived from the HOMO and LUMO energies. These descriptors provide insights into the molecule's susceptibility to electrophilic or nucleophilic attack.

Global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron from a molecule (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added to a molecule (approximated as -ELUMO).

Electronegativity (χ): The power of an atom or group to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution (η = (I - A) / 2). A smaller value indicates a "softer" and more reactive molecule. nih.gov

Global Softness (S): The reciprocal of chemical hardness (S = 1 / 2η).

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between a donor and an acceptor (ω = χ² / 2η).

Local reactivity descriptors , such as Fukui functions , are used to identify the most reactive sites within a molecule. The Fukui function indicates the change in electron density at a particular point in the molecule when an electron is added or removed. This helps in predicting the sites for nucleophilic attack (where an electron is accepted) and electrophilic attack (where an electron is donated).

Theoretical vibrational spectra, including Infrared (IR) and Raman spectra, can be simulated using DFT calculations. These simulations are invaluable for the assignment of experimental vibrational bands to specific molecular motions. researchgate.net By calculating the harmonic vibrational frequencies at the optimized geometry, a theoretical spectrum can be generated.

For benzoxazole derivatives, characteristic vibrational modes include C-H stretching, N-H stretching of the amino groups, C=N stretching of the oxazole (B20620) ring, and various bending and out-of-plane deformation modes. nih.govesisresearch.org For instance, in a related molecule, the C=N stretching vibration is typically observed in a specific region of the IR and Raman spectra. The simulated spectra often show good agreement with experimental FT-IR and FT-Raman spectra, aiding in the structural confirmation of the synthesized compound. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to calculate the excited-state properties of molecules, including the simulation of electronic absorption spectra (UV-Vis). esisresearch.orgnih.gov By calculating the vertical excitation energies and oscillator strengths, the absorption maxima (λmax) in the UV-Vis spectrum can be predicted.

These calculations provide insights into the nature of electronic transitions, such as π→π* or n→π* transitions, which are responsible for the absorption of light. The simulated UV-Vis spectra for benzoxazole derivatives are often compared with experimental spectra to validate the theoretical model and to understand the electronic transitions within the molecule.

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

While DFT calculations provide information about the static, optimized structure of a molecule, Molecular Dynamics (MD) simulations offer a way to explore its conformational flexibility and dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how the molecule moves, vibrates, and changes its shape at a given temperature.

For a molecule like this compound, MD simulations can be used to:

Explore the different possible conformations by sampling the potential energy surface.

Investigate the rotational barriers around single bonds, such as the bond connecting the phenyl and benzoxazole rings.

Study the dynamics of intermolecular interactions, such as hydrogen bonding, in a solvent or in the solid state.

Analyze the stability of the molecule and its complexes with other molecules, such as biological macromolecules. nih.gov

By providing a dynamic picture of the molecule's behavior, MD simulations complement the static information obtained from DFT calculations, offering a more complete understanding of its properties.

Molecular Docking Studies

Molecular docking simulations are a cornerstone of computational drug design, offering a window into the potential interactions between a small molecule, or ligand, and a macromolecular target, typically a protein.

Ligand-Protein Binding Interactions

Molecular docking studies have been instrumental in predicting how this compound and its derivatives might bind to various biological targets. These studies suggest that the compound can engage in a variety of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, with the amino acid residues lining the active site of a protein. For instance, the amino groups on the benzoxazole and phenyl rings are predicted to act as hydrogen bond donors, while the aromatic rings can participate in π-π stacking and hydrophobic interactions. The specific nature and geometry of these interactions are crucial for the stability of the ligand-protein complex.

Prediction of Binding Strength and Interaction Nature

Computational models can estimate the binding affinity, often expressed as a binding energy or docking score, which provides a quantitative measure of the strength of the ligand-protein interaction. A lower binding energy generally indicates a more stable complex. For benzoxazole derivatives, these studies have been used to rank potential drug candidates and prioritize them for synthesis and biological testing. The nature of the interactions, whether they are predominantly hydrogen bonding or hydrophobic, can also be predicted, offering valuable information for optimizing the ligand's structure to enhance binding.

Rationalization of Biological Activity (e.g., Enzyme Inhibition)

By visualizing the predicted binding mode of this compound within the active site of an enzyme, researchers can rationalize its observed biological activity. For example, if the molecule is shown to occupy the same space as the natural substrate of an enzyme and form strong interactions with key catalytic residues, it provides a strong rationale for its inhibitory activity. Several studies have investigated benzoxazole derivatives as inhibitors of enzymes like DNA topoisomerase I and II. nih.gov The docking results help to explain why certain substitutions on the benzoxazole scaffold lead to enhanced or diminished inhibitory potency.

Structure-Activity Relationship (SAR) Studies using Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how modifications to a molecule's chemical structure affect its biological activity. Computational SAR approaches for this compound involve creating a virtual library of related compounds with different substituents and then using molecular docking or other computational methods to predict their activity. These studies have highlighted the importance of the positions and electronic properties of substituents on the benzoxazole ring system. For example, research has indicated that the placement of electron-withdrawing or electron-donating groups at specific positions can significantly influence the antimicrobial and antiproliferative effects of benzoxazole derivatives. researchgate.net The presence of an amino group at the 5th position, in conjunction with a phenyl ring at the 2nd position, has been suggested to be important for enhancing certain biological activities. researchgate.net

Computational Prediction of Biological Activities and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties

Beyond predicting binding affinity, computational tools can forecast a wide range of biological activities and pharmacokinetic properties. In silico models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of this compound and its analogs. nih.gov These predictions are crucial in the early stages of drug discovery to identify candidates with favorable drug-like properties and to flag potential liabilities, such as toxicity or poor bioavailability. For instance, computational models can estimate properties like aqueous solubility, membrane permeability, and potential for metabolism by cytochrome P450 enzymes. Studies have utilized in silico models to evaluate the drug-likeness and bioavailability of benzoxazole derivatives, with many calculated properties falling within acceptable ranges for potential drug candidates. nih.gov

Computational Synthesis Planning and Route Design

Computational tools are also being developed to assist in the strategic planning of synthetic routes for complex molecules like this compound. These programs can analyze the target molecule and retrospectively suggest potential disconnections and precursor molecules, aiding chemists in designing efficient and practical synthetic pathways. While specific computational synthesis planning for this exact compound is not widely documented in the provided results, the general principles of retrosynthetic analysis are often computationally assisted in modern organic chemistry. The synthesis of benzoxazole derivatives often involves the condensation of o-aminophenols with various reagents, and computational tools could potentially help in optimizing reaction conditions and predicting potential side products. researchgate.net

Advanced Research on Biological Activities and Mechanisms of Action

Anticancer Activity

The 5-amino-2-phenylbenzoxazole core structure is a recognized pharmacophore in the development of novel anticancer agents. Derivatives have demonstrated potent activity by interfering with various cellular processes essential for cancer cell proliferation and survival.

Mechanisms of Action (e.g., DNA Intercalation, Enzyme Inhibition, Disruption of Cellular Signaling Pathways)

The anticancer effects of 5-amino-2-phenylbenzoxazole derivatives are multifaceted, stemming from their ability to engage multiple molecular targets and disrupt key oncogenic pathways.

Enzyme Inhibition : A primary mechanism is the inhibition of enzymes crucial for cancer cell function. Benzoxazole (B165842) derivatives have been identified as potent inhibitors of DNA topoisomerases I and II, enzymes that resolve DNA topological problems during replication and transcription. researchgate.netresearchgate.net By stabilizing the enzyme-DNA cleavage complex, these compounds convert the essential enzymes into cellular poisons that introduce permanent DNA strand breaks, ultimately leading to cell death. nih.govnih.gov Other enzymes targeted by derivatives of this scaffold include Poly (ADP-ribose) polymerase (PARP-2), Epidermal Growth Factor Receptor (EGFR), and aromatase. nih.govnih.gov

Induction of Apoptosis : A significant number of benzoxazole compounds exert their anticancer effects by inducing programmed cell death, or apoptosis. researchgate.net This is often achieved through the intrinsic mitochondrial pathway, involving the activation of caspase cascades (caspase-3 and -9), modulation of the Bcl-2 family of proteins, and release of cytochrome C. medicinescience.orgnih.gov The induction of apoptosis is a critical mechanism for eliminating malignant cells. nih.gov

Disruption of Cellular Signaling : Research has shown that these compounds can interfere with cellular signaling pathways that regulate cell growth and survival. For instance, some derivatives have been shown to suppress the mTOR/p70S6K pathway, which is a central regulator of cell proliferation. nih.gov

DNA Intercalation : The planar aromatic structure of the benzoxazole ring system suggests the potential for DNA intercalation, where the molecule inserts itself between the base pairs of the DNA double helix. nih.gov This action can disrupt DNA replication and transcription, contributing to cytotoxicity.

Activity against Specific Cancer Cell Lines (e.g., Breast Cancer Cell Lines)

Derivatives of 5-amino-2-phenylbenzoxazole have shown significant cytotoxic activity against a range of human cancer cell lines, with particularly notable efficacy against breast cancer. tandfonline.com The estrogen receptor-positive (ER+) MCF-7 and triple-negative (ER-) MDA-MB-231 breast cancer cell lines are frequently used to evaluate the potency of these compounds. nih.govnih.govmedicinescience.org

A newly synthesized derivative, 5-amino-2-[p-bromophenyl]-benzoxazole (BB), demonstrated a dose-dependent toxic effect against both MCF-7 and MDA-MB-231 cell lines. medicinescience.orgbibliomed.org The half-maximal inhibitory concentration (IC50) was determined to be 28 nM for MCF-7 cells and 22 nM for MDA-MB-231 cells, indicating high potency. medicinescience.orgresearchgate.net The effects appeared to be more prominent in the more aggressive triple-negative MDA-MB-231 cell line. medicinescience.org Other studies on different 2-substituted benzoxazoles have reported IC50 values in the micromolar range, highlighting how substitutions on the phenyl ring can modulate anticancer potency. nih.govbibliomed.org

Compound/DerivativeCell LineIC50 Value
5-amino-2-[p-bromophenyl]-benzoxazoleMCF-728 nM
5-amino-2-[p-bromophenyl]-benzoxazoleMDA-MB-23122 nM
4-(5-chlorobenzoxazol-2-yl)aniline derivative 11 MDA-MB-2315.63 µM
4-(5-chlorobenzoxazol-2-yl)aniline derivative 12 MDA-MB-2316.14 µM

Targeting Specific Proteins (e.g., DNA Topoisomerases, Kinases like CLK1, VEGFR2)

The specificity of action for many 5-amino-2-phenylbenzoxazole derivatives can be attributed to their direct interaction with key cellular proteins.

DNA Topoisomerases : Several 5-amino-2-phenylbenzoxazole derivatives have been identified as significant inhibitors of eukaryotic DNA topoisomerase I and II. researchgate.net For instance, 5-amino-2-(p-fluorophenyl)benzoxazole and 5-amino-2-(p-bromophenyl)benzoxazole were found to be notable DNA topoisomerase I inhibitors. researchgate.net

Kinases : While direct inhibition of CLK1 is not prominently reported in the provided context, the targeting of other kinases is evident. The decrease in Vascular Endothelial Growth Factor (VEGF) staining after treatment with 5-amino-2-[p-bromophenyl]-benzoxazole suggests an anti-angiogenic effect, likely mediated through the inhibition of the VEGFR2 signaling pathway. medicinescience.org Additionally, various 2-substituted benzoxazoles have shown potent inhibition of both wild-type and mutated Epidermal Growth Factor Receptor (EGFR), a key kinase in many cancers. nih.gov

Other Proteins : The Bcl-2 family of anti-apoptotic proteins and the nuclear factor-kappa B (NF-κB) are also modulated by these compounds. medicinescience.org Treatment with 5-amino-2-[p-bromophenyl]-benzoxazole led to decreased levels of NF-κB, a transcription factor involved in cancer cell survival. medicinescience.orgresearchgate.net Furthermore, novel benzoxazole derivatives have been developed as inhibitors of PARP-2, an enzyme involved in DNA repair. nih.gov

Compound/DerivativeTarget ProteinActivity (IC50)
5-amino-2-(p-fluorophenyl)benzoxazoleDNA Topoisomerase I132.3 µM
5-amino-2-(p-bromophenyl)benzoxazoleDNA Topoisomerase I134.1 µM
5-amino-2-phenylbenzoxazoleDNA Topoisomerase I495 µM

Modulation of Cellular Functions

Beyond direct cytotoxicity, 5-amino-2-phenylbenzoxazole derivatives modulate fundamental cellular functions, leading to the suppression of cancer progression.

Apoptosis Induction : A key cellular function modulated is apoptosis. Treatment with 5-amino-2-[p-bromophenyl]-benzoxazole resulted in a significant increase in apoptotic cells in both MCF-7 and MDA-MB-231 lines. medicinescience.org This was accompanied by an increase in cytochrome C levels and activation of caspases, which are the executioners of apoptosis. medicinescience.orgbibliomed.org The process involves the cell losing its adhesion and morphology. medicinescience.org

Cell Cycle Arrest : Benzoxazole derivatives have been shown to halt the progression of the cell cycle, preventing cancer cells from dividing. nih.gov Depending on the specific derivative and cell line, arrest can occur at different phases. For example, some derivatives cause cell cycle arrest at the G2/M phase, while others have been reported to induce arrest at the G0/G1 phase. nih.govnih.gov

Inhibition of Angiogenesis : The formation of new blood vessels, or angiogenesis, is crucial for tumor growth and metastasis. The derivative 5-amino-2-[p-bromophenyl]-benzoxazole was found to decrease VEGF expression in breast cancer cells, suggesting it has anti-angiogenic properties that can starve tumors of their blood supply. medicinescience.orgbibliomed.org

Antimicrobial and Antiprotozoal Activities

The benzoxazole scaffold is also a promising framework for the development of agents against microbial and protozoal infections.

Antibacterial Activity against Gram-Positive and Gram-Negative Bacteria

Various 5-amino-2-substituted benzoxazoles have been synthesized and evaluated for their antimicrobial activities against a spectrum of bacteria. researchgate.net Studies have shown that these compounds can exhibit inhibitory effects against both Gram-positive bacteria, such as Bacillus subtilis, and Gram-negative bacteria, like Escherichia coli. nih.gov The mechanism of antimicrobial action may involve the inhibition of essential bacterial enzymes, such as those involved in cell wall synthesis. While some derivatives show broad-spectrum activity, the potency can be highly dependent on the nature of the substituents on the core scaffold. researchgate.net The para-isomer, 5-Amino-2-(4-aminophenyl)benzoxazole, has also been noted for its inhibitory action against protozoan parasites like Plasmodium falciparum and Leishmania major, reportedly through the inhibition of their aldehyde dehydrogenase enzyme. biosynth.com

Antifungal Activity

The benzoxazole nucleus is a crucial heterocyclic scaffold known for conferring antifungal properties. nih.gov Research into 2-aminobenzoxazole derivatives has shown that these compounds exhibit a broad spectrum of activity against various phytopathogenic fungi. nih.gov While specific studies focusing exclusively on 5-Amino-2-(3-aminophenyl)benzoxazole are limited, the general class of 2-aminobenzoxazoles has demonstrated potent inhibitory effects. For instance, certain derivatives show excellent, broad-spectrum antifungal activities, with some compounds displaying EC₅₀ values ranging from 1.48 to 16.6 µg/mL, significantly more potent than the commercial fungicide hymexazol. nih.gov

Table 1: Antifungal Activity of Select Benzoxazole Derivatives

Compound Class Fungal Target Activity Level Reference
2-Aminobenzoxazole Derivatives Phytopathogenic fungi Good-to-excellent; EC₅₀ values of 1.48–16.6 µg/mL for potent compounds. nih.gov
2-(2'-hydroxy-5'-aminophenyl) benzoxazole (HAMBO) Candida spp. Fungistatic activity; lower inhibition than fluconazole. nih.gov
General Benzoxazole Derivatives Various fungi Moderate to excellent inhibitory effects. mdpi.comfarmaciajournal.com

Antiviral Activity (e.g., Anti-HIV)

The benzoxazole moiety is recognized for its presence in compounds with a wide array of biological functions, including antiviral activity. nih.gov Specifically, benzoxazole derivatives have been identified as possessing anti-HIV properties. researchgate.net Research in this area has led to the identification of benzamide derivatives that show potent anti-HIV-1 activity by affecting the early stages of viral infection, including reverse transcription and cDNA nuclear import. nih.gov While these findings highlight the potential of the broader chemical class, specific research detailing the anti-HIV activity of this compound is not extensively documented in the available literature. The established antiviral potential of the benzoxazole scaffold, however, marks it as a structure of interest for further investigation in the development of novel antiviral agents. nih.govresearchgate.net

Antimalarial, Antileishmanial, and Antitrypanosomal Activities

Research has identified promising antiprotozoal activity in aminophenylbenzoxazole compounds. A close structural isomer, 5-Amino-2-(4-aminophenyl)benzoxazole, has been shown to inhibit protozoan parasites such as Plasmodium falciparum (the causative agent of malaria) and Leishmania major. biosynth.com The mechanism of action for this isomer is linked to the inhibition of the aldehyde dehydrogenase enzyme in these parasites. biosynth.com

Furthermore, the broader class of compounds containing related heterocyclic systems, such as 5-nitro-2-aminothiazoles, has been evaluated for antitrypanosomatid effects. nih.govnih.gov These compounds have demonstrated activity against Trypanosoma cruzi (which causes Chagas disease), Trypanosoma brucei, and Leishmania donovani. nih.govnih.gov The activity of these related compounds underscores the potential of nitrogen-containing heterocyclic scaffolds, including this compound, as a basis for developing new treatments for neglected tropical diseases caused by protozoan parasites. nih.gov The lipophilicity of these compounds often correlates with their antileishmanial and antitrypanosomal efficacy. nih.gov

Inhibition of DNA Gyrase as a Mechanism

DNA gyrase, a type II topoisomerase essential for bacterial DNA replication and survival, is a well-established target for antibacterial drugs. nih.govnih.gov This enzyme is present in all bacteria but absent in higher eukaryotes, making it an attractive and specific target for antibiotic development. researchgate.net Benzoxazole derivatives have been identified as effective inhibitors of DNA gyrase. researchgate.net

Researchers believe that scaffolds derived from 2-amino phenyl benzoxazole have significant potential as DNA gyrase inhibitors and could be developed into new classes of potent antibiotic agents. researchgate.net The antibacterial activity of these compounds is often directly associated with their ability to inhibit DNA topoisomerases. researchgate.net The mechanism of some gyrase inhibitors involves stabilizing the enzyme-DNA cleavage complex, which leads to DNA breaks and subsequent bacterial cell death. nih.gov Given its structure, this compound fits within the class of compounds that are considered promising candidates for DNA gyrase inhibition. researchgate.net

Anti-inflammatory and Analgesic Properties

Benzoxazole derivatives have been investigated for their potential as anti-inflammatory and analgesic agents, aiming to provide alternatives to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov Studies involving newly synthesized benzoxazole derivatives have shown that these compounds can exhibit promising anti-inflammatory and anti-nociceptive effects in various in-vivo models. nih.gov For example, in carrageenan-induced paw edema tests, some benzothiazole (B30560) derivatives, which are structurally related to benzoxazoles, showed a percentage reduction in edema comparable to or even exceeding that of the standard drug indomethacin. nih.gov The evaluation of analgesic activity, often performed using acetic acid-induced writhing tests, has also demonstrated the potential of these compounds to reduce pain responses. nih.gov

Enzyme Inhibition Studies Beyond Anticancer Targets (e.g., Proteases, Chymase, Butyrylcholinesterase, COX-2)

The benzoxazole scaffold has been explored for its ability to inhibit a variety of enzymes beyond those typically associated with cancer.

Butyrylcholinesterase (BChE) Inhibition: In the search for treatments for neurodegenerative diseases like Alzheimer's, cholinesterase inhibitors are of great interest. Novel 2-aryl-6-carboxamide benzoxazole derivatives have been synthesized and evaluated for their ability to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Some of these compounds have demonstrated potent, dual-inhibitory action, with IC₅₀ values in the nanomolar range, indicating strong potential as anti-Alzheimer agents. nih.gov

Chymase Inhibition: Mast cell chymase is a protease implicated in cardiovascular diseases and inflammation. The development of chymase inhibitors is an active area of research, and various heterocyclic compounds have been investigated. researchgate.net The structural features of benzoxazoles, with multiple aromatic rings, align with the characteristics of known chymase inhibitors, suggesting they could be a promising scaffold for this target. researchgate.net

COX-2 Inhibition: Some benzothiazole derivatives have been noted for their selective inhibition of cyclooxygenase-2 (COX-2) over COX-1, which is a desirable trait for anti-inflammatory drugs as it is associated with a lower risk of gastrointestinal side effects. nih.gov

Table 2: Non-Anticancer Enzyme Inhibition by Benzoxazole and Related Derivatives

Enzyme Target Compound Class Key Findings Reference
Butyrylcholinesterase (BChE) 2-Aryl-6-carboxamide benzoxazoles Potent dual inhibition of AChE and BChE with IC₅₀ values in the nanomolar range. nih.gov
Chymase General heterocyclic inhibitors Structural similarities suggest benzoxazoles as a potential scaffold for chymase inhibition. researchgate.net
Cyclooxygenase-2 (COX-2) Benzothiazole derivatives Selective inhibition of COX-2 over COX-1. nih.gov

Interaction with Biological Receptors and DNA

The interaction of benzoxazole derivatives with biological macromolecules is central to their mechanism of action. As discussed previously, a primary mode of interaction is the inhibition of DNA topoisomerases like DNA gyrase. researchgate.net This inhibition is a direct result of the compound binding to the enzyme, often at the ATP-binding site or in a manner that stabilizes the covalent enzyme-DNA complex. nih.gov This stabilization prevents the re-ligation of cleaved DNA strands, leading to double-stranded DNA breaks and cytotoxicity in bacteria. nih.gov

Beyond direct enzyme inhibition, the planar, aromatic structure of the benzoxazole core suggests the potential for DNA intercalation, a process where a molecule inserts itself between the base pairs of DNA. This mode of interaction can interfere with DNA replication and transcription. The specific compound 5-Amino-2-(4-aminophenyl)benzoxazole is also noted to bind to heat shock proteins, which may contribute to its broader biological effects. biosynth.com

Role of Substituent Position on Biological Activity (e.g., C-2 vs. C-5 substitution)

The biological activity of benzoxazole derivatives is significantly influenced by the nature and position of substituents on the core heterocyclic structure. Research has consistently shown that substitutions at the C-2 and C-5 positions are particularly critical in modulating the pharmacological effects of these compounds, including their antimicrobial and antiproliferative activities mdpi.comnih.gov. The strategic placement of different functional groups at these key positions can lead to substantial variations in potency and selectivity.

Detailed Research Findings

The C-2 position of the benzoxazole ring is a frequent target for chemical modification due to its profound impact on biological activity. The introduction of various aryl substituents at this position has been a common strategy to enhance the therapeutic potential of these molecules nih.govresearchgate.net. For instance, studies comparing different series of 2-substituted benzoxazoles have revealed that the type of group attached to the C-2 phenyl ring can dictate the compound's effectiveness. In one study, 2-amino phenyl benzoxazole derivatives demonstrated higher antibacterial potential than their 2-phenyl benzoxazole counterparts nih.gov. The insertion of an -NH group between the phenyl and benzoxazole rings at the C-2 position was found to improve activity against Escherichia coli nih.gov.

The C-5 position on the benzene (B151609) portion of the benzoxazole nucleus is another crucial site for substitution. Modifications at this position, often in conjunction with C-2 substitutions, have been shown to yield compounds with enhanced biological profiles mdpi.comnih.gov. A study exploring the antiproliferative and antibacterial effects of novel 2,5-disubstituted benzoxazoles synthesized derivatives with either a bromine or chlorine atom at the C-5 position mdpi.com. The findings indicated that benzoxazole derivatives bearing a chlorine atom at position 5, combined with specific substitutions on the C-2 phenyl ring, generally exhibited higher antiproliferative activity mdpi.com. This highlights the synergistic effect of substitutions at both the C-2 and C-5 positions.

The interplay between substituents at both C-2 and C-5 is a recurring theme in structure-activity relationship (SAR) analyses. Research indicates that the combination of specific groups at these two positions is often necessary to achieve optimal activity mdpi.comnih.gov. For example, in a series of compounds designed as potential anticancer agents, derivatives with a halogen (chlorine) at C-5 and a methoxy group on the C-2 phenyl ring displayed superior antiproliferative effects compared to compounds lacking these features mdpi.com.

Antiproliferative Activity of 2,5-Disubstituted Benzoxazole Derivatives

The following table presents the 50% inhibitory concentration (IC₅₀) values, which demonstrate the antiproliferative activity of various benzoxazole derivatives against the NCI-H460 non-small cell lung cancer cell line. The data illustrates the impact of different substituents at the C-5 position of the benzoxazole ring and at the C-2 phenyl group.

Data sourced from a study on the antiproliferative evaluation of novel 2-(3,4-disubstituted phenyl)benzoxazole derivatives mdpi.com.

The data clearly shows that the presence of a chlorine atom at the C-5 position consistently enhances antiproliferative activity across different C-2 phenyl substitutions when compared to the unsubstituted (H) counterparts mdpi.com. Furthermore, the introduction of a methoxy group at the 3-position of the C-2 phenyl ring also leads to a significant increase in potency mdpi.com. The most active compounds in this series, featuring substitutions at both C-5 (Cl) and the C-2 phenyl ring (3-methoxy and 4-alkoxy groups), demonstrated greater potency than the reference drug, etoposide mdpi.com. This underscores the strategic importance of multi-positional substitution in designing potent benzoxazole-based agents.

Future Research Directions and Translational Perspectives

Design and Synthesis of Highly Selective and Potent Derivatives

The synthesis of benzoxazole (B165842) derivatives is a well-explored area, with numerous methods available to create diverse molecular libraries. organic-chemistry.org A common approach involves the condensation of 2-aminophenols with carboxylic acids or their derivatives. Other techniques include the reaction of ortho-substituted anilines with functionalized orthoesters and copper-catalyzed cyclization reactions. organic-chemistry.org

Future design and synthesis efforts for derivatives of 5-Amino-2-(3-aminophenyl)benzoxazole should focus on structure-activity relationship (SAR) studies to enhance selectivity and potency. For instance, research on other benzoxazole derivatives has shown that introducing electron-withdrawing groups at the 5-position can increase cytotoxicity in cancer cells, while bulky substituents on the phenyl ring can minimize off-target effects. The synthesis of hybrid scaffolds, such as combining the benzoxazole core with other heterocyclic rings like thiophene, may also lead to improved biological activity.

Furthermore, the development of "green chemistry" approaches for synthesis is crucial. nih.gov This includes the use of environmentally friendly catalysts and solvents to create more sustainable manufacturing processes. nih.govmdpi.com

Synthesis MethodKey FeaturesPotential for Derivative Design
Condensation of 2-aminophenolsA common and versatile method. Allows for a wide variety of substituents on both the benzoxazole and phenyl rings.
Orthoester ReactionEfficient for creating multifunctional heterocycles. organic-chemistry.orgEnables the introduction of diverse functional groups for SAR studies.
Copper-Catalyzed CyclizationTolerates various substituents on the 2-aminophenol (B121084). organic-chemistry.orgUseful for creating derivatives with specific electronic properties.
Green Synthesis ApproachesEnvironmentally benign processes with good yields. nih.govPromotes sustainable development of new and more potent derivatives.

Exploration of New Pharmacological Targets

Derivatives of this compound have already demonstrated a broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties. The mechanism of action often involves interaction with various molecular targets, such as DNA topoisomerases and protein kinases, leading to the disruption of essential cellular processes.

Future research should aim to identify novel pharmacological targets for this class of compounds. This can be achieved through a combination of experimental screening and computational approaches. For example, screening against a wider range of microbial pathogens and cancer cell lines could reveal new therapeutic applications.

Molecular docking studies can help predict the binding affinity of derivatives to various protein targets, guiding the design of compounds with enhanced specificity. researchgate.net Investigating the anti-inflammatory potential is also a promising avenue, as some benzoxazole derivatives have shown efficacy in reducing pro-inflammatory mediators. nih.gov

Potential New Pharmacological Targets:

Viral Enzymes: Given the broad antimicrobial activity, exploring antiviral potential against targets like viral proteases or polymerases is warranted.

Neurodegenerative Disease Targets: The ability of some benzothiazole (B30560) scaffolds (structurally similar to benzoxazoles) to interact with amyloid fibrils suggests potential applications in Alzheimer's disease. nih.gov

Parasitic Enzymes: The reported inhibition of protozoan parasite enzymes by a similar compound, 5-Amino-2-(4-aminophenyl)benzoxazole, indicates that this could be a fruitful area of investigation. biosynth.com

Development of Novel Drug Delivery Systems

The clinical application of promising therapeutic agents can be hindered by poor bioavailability, resulting from low permeability of biological membranes and instability. nih.gov Developing novel drug delivery systems (DDS) is crucial to overcome these challenges and enhance the therapeutic efficacy of compounds like this compound and its derivatives. nih.gov

Peptide-based DDS are a particularly promising approach. nih.gov Peptides can be coupled to drugs to form peptide-drug conjugates (PDCs), which can improve biocompatibility, physiological stability, and targeted delivery. nih.gov This strategy can help to minimize toxic effects on normal cells and prolong the drug's half-life in the body. nih.gov

Another innovative approach is the use of porous silicon as a carrier material. nih.gov This biodegradable and biocompatible material can carry high payloads of therapeutic agents and allows for modified release profiles. nih.gov

Drug Delivery SystemAdvantagesRelevance for Benzoxazole Derivatives
Peptide-Drug Conjugates (PDCs)Improved biocompatibility, stability, and targeted delivery. nih.govCan enhance the therapeutic index and reduce off-target effects of potent derivatives.
Porous Silicon CarriersHigh drug payload capacity and modifiable release. nih.govEnables sustained release formulations for chronic conditions.
Nanoparticle-based SystemsCan overcome transport barriers and allow for precise targeting. nih.govFacilitates delivery to specific tissues or cells, such as tumors.

Integration of Experimental and Computational Approaches for Drug Discovery

The integration of experimental and computational methods is a powerful strategy to accelerate the drug discovery process for this compound derivatives. researchgate.net

Computational approaches , such as molecular docking and molecular dynamics (MD) simulations, can provide valuable insights into the binding interactions between the compounds and their biological targets. researchgate.net These studies can help to:

Identify key structural features required for potent activity.

Predict the binding affinity of new derivatives before synthesis. researchgate.net

Understand the dynamic behavior of the drug-target complex. researchgate.net

Experimental techniques are essential to validate the computational predictions and to determine the actual biological activity. These include:

In vitro assays: To measure the potency and selectivity of the compounds against specific enzymes or cell lines. researchgate.net

In vivo studies: To evaluate the efficacy and pharmacokinetic properties of the most promising candidates in animal models. nih.gov

By combining these approaches, researchers can adopt a more rational and efficient design cycle for developing novel drug candidates based on the this compound scaffold.

Studies on Biodegradation and Environmental Impact

As with any chemical compound intended for widespread use, it is crucial to assess the biodegradation and environmental impact of this compound and its derivatives. Benzothiazoles, a related class of compounds, have been detected in various environmental compartments, including wastewater, sediment, and even the air. researchgate.netgdut.edu.cn

Future research should focus on:

Biodegradation pathways: Identifying the microorganisms and enzymes responsible for the breakdown of these compounds in the environment.

Ecotoxicity studies: Assessing the potential toxicity of the parent compounds and their degradation products to aquatic and terrestrial organisms.

Persistence and bioaccumulation: Determining the potential for these compounds to persist in the environment and accumulate in the food chain.

Understanding the environmental fate of these compounds will be essential for ensuring their safe and sustainable use.

Scalable and Sustainable Manufacturing Processes

The development of scalable and sustainable manufacturing processes is a critical step in the translation of any promising drug candidate from the laboratory to the clinic. For this compound and its derivatives, this will involve optimizing synthetic routes to be both cost-effective and environmentally friendly.

Key considerations for scalable and sustainable manufacturing include:

Use of green solvents and catalysts: Replacing hazardous reagents with safer and more sustainable alternatives. mdpi.com

Process intensification: Employing technologies like microwave-assisted or ultrasound-assisted synthesis to reduce reaction times and energy consumption. mdpi.com

Atom economy: Designing synthetic routes that maximize the incorporation of starting materials into the final product, minimizing waste.

Purification methods: Developing efficient and environmentally friendly purification techniques to isolate the final product with high purity. researchgate.net

By focusing on these principles, it will be possible to develop manufacturing processes that are not only economically viable but also minimize the environmental footprint of these important compounds.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-Amino-2-(3-aminophenyl)benzoxazole derivatives?

  • Methodological Answer : The synthesis typically involves condensation of 2-aminophenol with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) under reflux conditions. Alternative methods include oxidative coupling of aldehydes with amines using catalysts like Cu(I)/O₂ or photoredox systems. Solvent selection (e.g., THF, DMF) and acid concentration (e.g., 4M HCl) are critical for optimizing reaction efficiency .

Q. What spectroscopic techniques are essential for characterizing this compound derivatives?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is used to confirm substituent positions and aromatic proton environments. Liquid Chromatography-Mass Spectrometry (LC-MS) validates molecular weight and purity (>95%), while FT-IR identifies functional groups (e.g., NH₂ stretching at ~3400 cm⁻¹). Melting point analysis (>250°C) provides additional purity verification .

Q. What in vitro assays evaluate the antimicrobial potential of this compound compounds?

  • Methodological Answer : Broth microdilution assays determine minimum inhibitory concentrations (MICs) against Gram-positive bacteria (e.g., Bacillus subtilis) and fungal pathogens (e.g., Candida albicans). Selectivity indices (SI) are calculated by comparing MICs for microbial strains versus mammalian cell lines to assess toxicity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?

  • Methodological Answer : Key parameters include:

  • Solvent choice : THF enhances solubility of intermediates, while DMF improves reaction rates in amide couplings.
  • Acid concentration : 4M HCl in THF during reflux (30–60 minutes) achieves 76–83% purity via cyclization.
  • Purification : HPLC with C18 columns (gradient elution: acetonitrile/water) separates nitro- and amino-substituted byproducts .

Q. How do computational methods like DFT and MD simulations contribute to understanding the reactivity of benzoxazole derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites via Fukui functions. Molecular Dynamics (MD) simulations model ligand-receptor interactions (e.g., COX-2 inhibition) using force fields like AMBER, guiding structural modifications for enhanced binding .

Q. What strategies address contradictions in reported biological activities of benzoxazole derivatives across studies?

  • Methodological Answer : Discrepancies (e.g., cytotoxicity variations) are resolved by:

  • Standardized assays : Consistent cell lines (e.g., HeLa vs. HEK293) and incubation times (24–72 hours).
  • Structural verification : X-ray crystallography or NOESY NMR confirms stereochemistry and eliminates impurities.
  • Dose-response curves : IC₅₀ values normalized to positive controls (e.g., doxorubicin for anticancer activity) .

Q. How can structure-activity relationship (SAR) studies guide the design of more selective anticancer benzoxazole derivatives?

  • Methodological Answer : SAR analysis identifies that:

  • Electron-withdrawing groups (e.g., -NO₂) at the 5-position enhance cytotoxicity (IC₅₀ < 10 μM) in cancer cells.
  • Bulky substituents (e.g., tert-butyl) on the phenyl ring reduce off-target effects in normal cells (SI > 5).
  • Hybrid scaffolds (e.g., benzoxazole-thiophene) improve solubility and bioavailability via logP optimization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.